CDK2 Inhibitory Potency: N7-Cyclopentyl vs. N7-Unsubstituted Analog Comparison
While the exact IC50 of the target compound is not publicly disclosed in isolation, the patent family establishes that N7-cyclopentyl substitution on the pyrazolo[1,5-a]pyrimidine scaffold enhances CDK2 inhibitory activity compared to N7-unsubstituted analogs. In representative examples, an N7-cyclopentyl derivative achieved >10-fold improved potency over the corresponding N7-H analog in a standard CDK2/Cyclin A fluorescence polarization assay [1]. The 2-(2-methoxyphenyl) substituent further contributes to selectivity by occupying the kinase's hydrophobic pocket, as demonstrated by co-crystal structures of related series members [1].
| Evidence Dimension | CDK2 biochemical inhibitory activity (fold-improvement) |
|---|---|
| Target Compound Data | Compound with N7-cyclopentyl: IC50 shift >10-fold vs. N7-H (exact value withheld in patent but described as 'preferred') |
| Comparator Or Baseline | N7-unsubstituted pyrazolo[1,5-a]pyrimidine analog (IC50 baseline unspecified) |
| Quantified Difference | >10-fold improvement in potency attributable to N7-cyclopentyl |
| Conditions | CDK2/Cyclin A fluorescence polarization kinase assay; detailed conditions per patent experimental section. |
Why This Matters
This data demonstrates that the cyclopentyl group is not merely a decorative substituent but a critical driver of CDK2 potency, justifying the procurement of this specific derivative over a simpler, commercially available pyrazolo[1,5-a]pyrimidin-7-amine starting material.
- [1] Guzi, T. J., Paruch, K., Dwyer, M. P., Doll, R. J., Girijavallabhan, V. M., Mallams, A., ... & Hobbs, D. W. (2013). Substituted pyrazolo[1,5-a]pyrimidines as cyclin dependent kinase inhibitors. U.S. Patent No. 8,580,782 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
